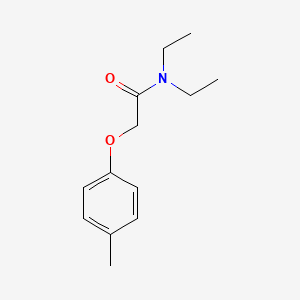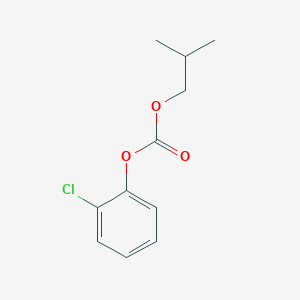
2-chlorophenyl isobutyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorophenyl isobutyl carbonate is an organic compound that is widely used in scientific research. It is a derivative of phenyl isobutyl carbonate, which is a well-known prodrug of the central nervous system stimulant phenethylamine. 2-chlorophenyl isobutyl carbonate has gained significant attention in recent years due to its potential use in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2-chlorophenyl isobutyl carbonate is not fully understood. However, it is believed to act as a prodrug of phenethylamine, which is a potent central nervous system stimulant. Upon administration, 2-chlorophenyl isobutyl carbonate is metabolized in the body to release phenethylamine, which then acts on the central nervous system to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorophenyl isobutyl carbonate are similar to those of phenethylamine. It acts as a central nervous system stimulant and produces effects such as increased alertness, improved mood, and enhanced cognitive function. It also has potential therapeutic effects in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chlorophenyl isobutyl carbonate in lab experiments is its potential to produce significant effects on the central nervous system. This makes it a useful tool for studying the mechanism of action of phenethylamine derivatives and their effects on the brain. However, one of the limitations of using 2-chlorophenyl isobutyl carbonate is its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2-chlorophenyl isobutyl carbonate in scientific research. One potential direction is the development of new drugs and therapies for the treatment of neurological disorders. Another direction is the study of the mechanism of action of phenethylamine derivatives and their effects on the central nervous system. Further research is also needed to determine the safety and efficacy of 2-chlorophenyl isobutyl carbonate for use in humans.
Conclusion:
In conclusion, 2-chlorophenyl isobutyl carbonate is a promising compound for use in scientific research. It has potential applications in drug development, pharmacology, and neurochemistry. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study. However, more research is needed to fully understand its potential therapeutic effects and safety for use in humans.
Métodos De Síntesis
The synthesis of 2-chlorophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with thionyl chloride and 2-chlorophenol in the presence of a catalyst. The reaction proceeds at room temperature and yields 2-chlorophenyl isobutyl carbonate as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-chlorophenyl isobutyl carbonate has been used in various scientific research applications, including drug development, pharmacology, and neurochemistry. It is a potential candidate for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been used as a research tool to study the mechanism of action of phenethylamine derivatives and their effects on the central nervous system.
Propiedades
IUPAC Name |
(2-chlorophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(2)7-14-11(13)15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSRYKBSPYLETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenol, isoBOC | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)
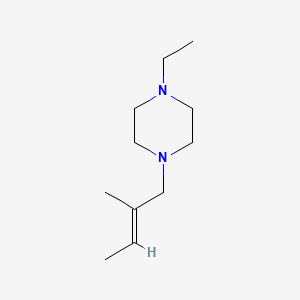
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)

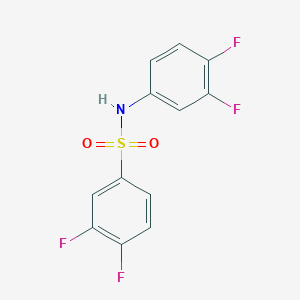
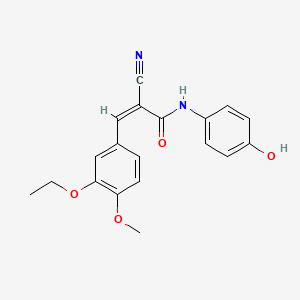

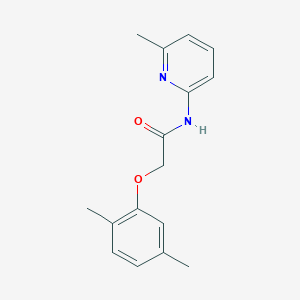
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
